EIDD-1723 is classified as a neurosteroid due to its structural similarity to progesterone and its potential neurotherapeutic effects. It is synthesized from readily available precursors in a multi-step process, highlighting its accessibility for research and potential clinical use . The compound has shown significant promise in preclinical studies, particularly in animal models of traumatic brain injury .
The synthesis of EIDD-1723 involves a series of chemical reactions that transform natural progesterone into a more soluble derivative. The synthesis can be summarized as follows:
These synthetic methods are crucial for producing EIDD-1723 efficiently while maintaining high purity levels necessary for pharmacological testing.
EIDD-1723's molecular structure is based on the steroid framework characteristic of progesterone but modified to improve solubility and bioavailability. Key structural features include:
EIDD-1723 undergoes various chemical reactions that are essential for its activation and therapeutic efficacy:
These reactions highlight the compound's potential effectiveness as a therapeutic agent.
EIDD-1723 possesses several notable physical and chemical properties:
These properties are essential for ensuring that EIDD-1723 can be effectively utilized in clinical settings.
EIDD-1723 has significant potential applications in various scientific fields:
The molecular architecture of EIDD-1723 centers on progesterone backbone modifications at the C20 position, where a phosphonooxymethyloxime moiety replaces the natural ketone group. This strategic modification transforms the lipophilic progesterone molecule into a water-soluble entity capable of formulation in aqueous media without compromising the core steroidal structure essential for receptor interactions [1] [3]. The compound exists as a sodium salt, further enhancing its solubility profile and making it suitable for parenteral administration routes critical for acute neurological interventions [1] [9]. The oxime configuration at C20 (E-isomer) is essential for optimal biological activity, as stereochemical orientation significantly influences receptor binding affinity and functional potency [1].
Structurally, EIDD-1723 maintains the pregnane nucleus (C21 steroid framework) that serves as the molecular signature for neurosteroids acting on GABAergic systems. This conserved structure allows the molecule to interact with neurosteroid binding sites on GABAA receptors, facilitating chloride ion influx and neuronal hyperpolarization [7] [10]. Unlike naturally occurring neurosteroids such as allopregnanolone, the engineered C20 modification in EIDD-1723 prevents metabolic reduction at this position, potentially extending its functional half-life in vivo while maintaining conversion to the active form EIDD-036 [1] [3].
Table 1: Structural and Pharmacological Comparison of EIDD-1723 with Reference Neurosteroids
Compound | Chemical Designation | Molecular Weight (g·mol⁻¹) | Solubility Profile | Primary Mechanism | Prodrug Conversion |
---|---|---|---|---|---|
EIDD-1723 | Progesterone 20E-[O-[(phosphonooxymethyl]oxime] sodium salt | 483.45 | Water-soluble | GABAₐ receptor PAM | To EIDD-036 |
Progesterone | Pregn-4-ene-3,20-dione | 314.47 | Lipid-soluble | PR agonist | To allopregnanolone |
Allopregnanolone | 5α-pregnan-3α-ol-20-one | 318.49 | Lipid-soluble | GABAₐ receptor PAM | Not applicable |
EIDD-036 | 20-(hydroxyimino)pregn-4-en-3-one | 329.46 | Moderate solubility | GABAₐ receptor PAM | Not applicable |
The development trajectory of EIDD-1723 emerged from decades of research documenting progesterone's neuroprotective properties but limited clinical utility due to its pharmacokinetic challenges. Natural progesterone suffers from extremely low oral bioavailability (<2.4%) due to extensive first-pass metabolism, necessitating high doses that produce undesirable hormonal side effects [2]. Additionally, progesterone's inherent lipophilicity necessitates oil-based formulations for injection, causing pain, inflammation, and inconsistent absorption at injection sites – significant limitations in acute neurological settings like traumatic brain injury (TBI) where rapid, reliable drug exposure is critical [1] [6].
Prior structural optimization efforts focused on creating water-soluble progesterone analogs through modifications at the C3 (P1-185; progesterone 3-O-(L-valine)-E-oxime) and C20 positions (progesterone carboxymethyloxime) [1] [7]. These proof-of-concept molecules demonstrated that strategic chemical modifications could enhance solubility while retaining neuroprotective efficacy in TBI models [3]. EIDD-1723 represents the culmination of this rational design approach, incorporating a phosphate ester moiety that confers both water solubility and bioreversibility [1] [6]. The phosphoryloxymethyl (POM) promoiety serves as a substrate for endogenous phosphatases, enabling efficient conversion to EIDD-036 after administration while providing the pharmaceutical advantages of a soluble salt form [1] [3].
The development program prioritized intramuscular administration compatibility, recognizing the clinical need for injectable neuroprotective agents that could be administered rapidly in emergency settings without the complications associated with oil-based progesterone formulations. This design strategy addressed a critical translational gap between promising preclinical neurosteroid data and practical clinical application in acute brain injury management [1] [6].
EIDD-1723 emerged as a therapeutic candidate specifically for traumatic brain injury, where robust preclinical evidence supports progesterone's multimodal neuroprotective actions. In controlled cortical impact and fluid-percussion TBI models, progesterone and its analogs consistently demonstrate edema reduction, blood-brain barrier stabilization, anti-inflammatory effects, and anti-apoptotic activity [1] . These pathophysiological benefits translate to measurable functional improvements, including accelerated sensorimotor recovery and enhanced cognitive performance in learning and memory tasks [1] [6].
Beyond acute neurotrauma, EIDD-1723 holds therapeutic potential for neurodegenerative disorders where GABAergic dysfunction and neuroinflammation contribute to disease progression. The compound's neurosteroid activity may address multiple pathological processes in conditions like Alzheimer's disease, including neuronal hyperexcitability, mitochondrial dysfunction, and neuroinflammation [8]. Progesterone and its metabolites demonstrate neurotrophic effects and promote myelin repair in demyelinating conditions, suggesting potential applications in multiple sclerosis [8] [10]. The pleiotropic mechanisms of neurosteroids include modulation of neurotrophin signaling, regulation of neuroinflammatory pathways, and enhancement of mitochondrial function – all relevant to chronic neurodegenerative processes [8] [10].
Table 2: Preclinical Efficacy Profile of EIDD-1723 and Related Compounds in Neurological Indications
Therapeutic Area | Experimental Model | Key Findings | Proposed Mechanisms |
---|---|---|---|
Traumatic Brain Injury | Rat fluid-percussion injury | Reduced cortical and hippocampal edema at 3 days post-injury; Improved sensorimotor function (cylinder test) and cognitive recovery (fear conditioning, water maze) [1] | • Aquaporin-4 modulation• Blood-brain barrier stabilization• Anti-inflammatory cytokine profile |
Secondary Neurodegeneration | Rodent TBI models | Attenuated cortical and hippocampal atrophy at 22 days post-injury; Enhanced neuronal survival in peri-lesional areas [1] [6] | • Anti-apoptotic effects• Reduced excitotoxicity• Enhanced neurotrophic support |
Cerebrovascular Injury | Rat middle cerebral artery occlusion | Progesterone analogs reduced infarct volume and improved functional deficits; Matrix metalloproteinase inhibition [6] | • Blood-brain barrier preservation• Antioxidant effects• Glutamate modulation |
Cognitive Dysfunction | Rodent neurotrauma models | Improved retention in water maze tasks; Enhanced contextual fear conditioning [6] | • Hippocampal neuroprotection• GABAergic modulation• Cholinergic enhancement |
The transition from promising preclinical neuroprotection to clinical application has faced challenges, as evidenced by mixed results in human TBI trials with progesterone. These translational hurdles highlight the importance of optimizing drug delivery parameters, including solubility, administration route, therapeutic time window, and dosing regimen [6]. EIDD-1723's design specifically addresses the pharmacokinetic limitations that potentially contributed to variable clinical outcomes with natural progesterone, positioning it as a second-generation neurosteroid therapeutic with enhanced pharmaceutical properties for neurological applications [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7